molecular formula C10H11IO2 B1590829 Ethyl 2-(2-iodophenyl)acetate CAS No. 90794-29-9

Ethyl 2-(2-iodophenyl)acetate

Cat. No.: B1590829
CAS No.: 90794-29-9
M. Wt: 290.1 g/mol
InChI Key: XBKDPADMOCFNED-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO2. It is a derivative of phenylacetic acid, where an iodine atom is substituted at the ortho position of the phenyl ring. This compound is known for its utility as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of ethyl phenylacetate. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the ortho position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-iodophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed:

    Substitution: Products include azides, nitriles, and other substituted phenylacetates.

    Coupling: Biaryl compounds are formed through Suzuki-Miyaura coupling.

    Reduction: The primary alcohol derivative of this compound.

Scientific Research Applications

Ethyl 2-(2-iodophenyl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of radiolabeled compounds for biological studies.

    Medicine: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-iodophenyl)acetate primarily involves its role as an intermediate in chemical reactions. The iodine atom at the ortho position of the phenyl ring makes it a versatile precursor for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

    Ethyl 2-(4-iodophenyl)acetate: Similar structure but with iodine at the para position.

    Methyl 2-(2-iodophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(2-bromophenyl)acetate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The ortho position of the iodine atom allows for specific regioselective reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(2-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKDPADMOCFNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562460
Record name Ethyl (2-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90794-29-9
Record name Ethyl (2-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2-iodophenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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